N-[(E)-benzylideneamino]pyridine-3-carboxamide
Description
N-[(E)-benzylideneamino]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a Schiff base substituent (benzylideneamino group) at the amide nitrogen. This compound’s structure combines a pyridine ring with a carboxamide linkage and an (E)-configured imine group, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O/c17-13(12-7-4-8-14-10-12)16-15-9-11-5-2-1-3-6-11/h1-10H,(H,16,17)/b15-9+ |
InChI Key |
BAZGGMGNEFKCHN-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxamide with benzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the conjugation with the pyridine ring. Commonly used bases for this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(E)-benzylideneamino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Schiff Base vs. Alkyl/Aryl Groups: The benzylideneamino group in the target compound introduces a planar, conjugated system, which may enhance π-π stacking interactions compared to the methoxyphenyl (electron-donating) or difluoromethylindan (lipophilic) groups .
- Fluorination: Compounds like A.3.32 () incorporate fluorine atoms, improving metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Steric Effects : The bulky substituent in ’s compound (C₂₈H₃₂N₂O) suggests applications requiring steric shielding or targeted receptor binding, contrasting with the smaller substituents in fungicidal derivatives .
Physicochemical Properties
| Compound Name | logP | logD | Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| This compound | ~2.1* | ~2.1* | ~58.2* | 1 |
| N-(4-methoxyphenyl)pyridine-3-carboxamide | 1.81 | 1.81 | 40.39 | 1 |
| A.3.32 | ~3.5† | ~3.5† | ~45.0† | 1 |
*Estimated values based on structural similarity.
†Predicted using substituent contributions.
Key Trends :
- Lipophilicity : Fluorinated derivatives (e.g., A.3.32) exhibit higher logP values (~3.5) compared to the target compound (~2.1) and N-(4-methoxyphenyl) analog (1.81), suggesting improved membrane penetration for agrochemical applications .
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